molecular formula C10H9NO2 B7725407 Methyl-3-isocyano-2-methylbenzoate CAS No. 730971-38-7

Methyl-3-isocyano-2-methylbenzoate

Cat. No.: B7725407
CAS No.: 730971-38-7
M. Wt: 175.18 g/mol
InChI Key: BSNOXLXFUKLNRW-UHFFFAOYSA-N
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Description

Methyl-3-isocyano-2-methylbenzoate is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzoic acid and contains an isocyano group, which is known for its unique reactivity and applications in organic synthesis .

Chemical Reactions Analysis

Methyl-3-isocyano-2-methylbenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl-3-isocyano-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl-3-isocyano-2-methylbenzoate exerts its effects involves the reactivity of the isocyano group. This group can coordinate with metal ions, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Methyl-3-isocyano-2-methylbenzoate can be compared with other isocyanide-containing compounds, such as:

  • Phenyl isocyanide
  • Ethyl isocyanide
  • Benzyl isocyanide

These compounds share the isocyano functional group but differ in their substituents, leading to variations in reactivity and applications.

Properties

IUPAC Name

methyl 3-isocyano-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-8(10(12)13-3)5-4-6-9(7)11-2/h4-6H,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNOXLXFUKLNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+]#[C-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295792
Record name Methyl 3-isocyano-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730971-38-7
Record name Methyl 3-isocyano-2-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=730971-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-isocyano-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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